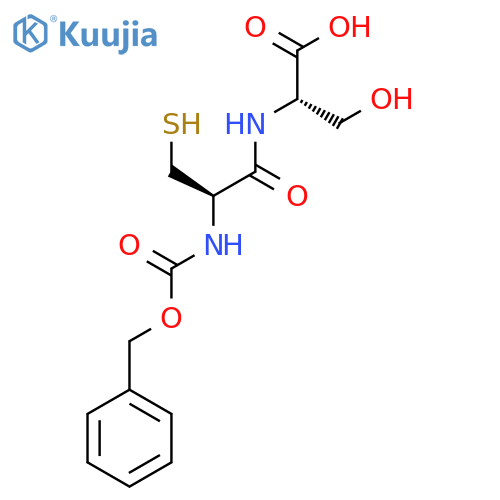Cas no 1385775-64-3 ((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid)

1385775-64-3 structure
商品名:(2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid
(2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid
- 1385775-64-3
- EN300-27729569
- (2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid
-
- インチ: 1S/C14H18N2O6S/c17-6-10(13(19)20)15-12(18)11(8-23)16-14(21)22-7-9-4-2-1-3-5-9/h1-5,10-11,17,23H,6-8H2,(H,15,18)(H,16,21)(H,19,20)/t10-,11-/m0/s1
- InChIKey: YXBMBDJLYAUCNE-QWRGUYRKSA-N
- ほほえんだ: SC[C@@H](C(N[C@H](C(=O)O)CO)=O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 342.08855747g/mol
- どういたいしつりょう: 342.08855747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 126Ų
(2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27729569-1.0g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 95.0% | 1.0g |
$2412.0 | 2025-03-19 | |
| Enamine | EN300-27729569-2.5g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 95.0% | 2.5g |
$4728.0 | 2025-03-19 | |
| Enamine | EN300-27729569-5.0g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 95.0% | 5.0g |
$6996.0 | 2025-03-19 | |
| Enamine | EN300-27729569-10.0g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 95.0% | 10.0g |
$10375.0 | 2025-03-19 | |
| Enamine | EN300-27729569-5g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 5g |
$6996.0 | 2023-09-10 | ||
| Enamine | EN300-27729569-0.1g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 95.0% | 0.1g |
$2123.0 | 2025-03-19 | |
| Enamine | EN300-27729569-0.5g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 95.0% | 0.5g |
$2317.0 | 2025-03-19 | |
| Enamine | EN300-27729569-1g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 1g |
$2412.0 | 2023-09-10 | ||
| Enamine | EN300-27729569-10g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 10g |
$10375.0 | 2023-09-10 | ||
| Enamine | EN300-27729569-0.05g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanamido]-3-hydroxypropanoic acid |
1385775-64-3 | 95.0% | 0.05g |
$2026.0 | 2025-03-19 |
(2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
1385775-64-3 ((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid) 関連製品
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 61549-49-3(9-Decenenitrile)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
